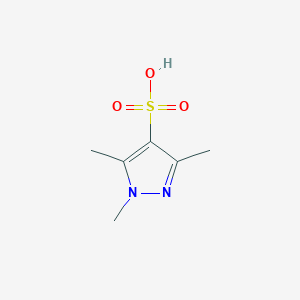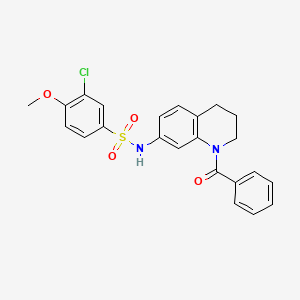
methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The study by Smyth et al. (2007) explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, highlighting the sensitivity of cyclisation outcomes to the nature of reagents and acidity of the reaction medium. This work demonstrates the potential for producing interesting bicyclic heterocycles from a single starting material, emphasizing the chemical versatility of pyrazole derivatives Smyth et al., 2007.
Biological Activities
The synthesis and evaluation of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents were described by Abonía et al. (2011). This research produced compounds that exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyrazole derivatives in oncology Abonía et al., 2011.
Kalaria et al. (2014) reported the synthesis, characterization, and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs. This study assessed their antibacterial, antituberculosis, and antimalarial activities, showcasing the broad spectrum of biological efficacy of pyrazole derivatives Kalaria et al., 2014.
Environmental and Agricultural Applications
- Lee et al. (1989) explored the herbicidal activity of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, indicating a selective phytotoxicity that could inform the development of targeted agricultural chemicals. This study points to the potential use of pyrazole derivatives in developing selective herbicides Lee et al., 1989.
Additional Insights
- The development of carbamates with insecticidal activity, as shown by Gubler et al. (1968), illustrates the versatility of carbamate derivatives in pest control applications. The study discussed the synthesis and properties of various carbamates, including those based on pyrazole structures, highlighting their potential in developing new insecticides Gubler et al., 1968.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) and receptors like Colony Stimulating Factor-1 Receptor (CSF-1R) . These targets play crucial roles in various biological processes, including metabolism, aging, and immune response.
Biochemical Pathways
Given the potential targets, it might be involved in theNAD+ salvage pathway and immune response regulation through the CSF-1R pathway .
Pharmacokinetics
It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFQKXJNUOQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)OC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2490485.png)




![2-{[1-(THIOPHENE-3-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2490493.png)
![3-{3-[({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2490494.png)
![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2490501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
